molecular formula C6H9N3S2 B13252518 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B13252518
M. Wt: 187.3 g/mol
InChI Key: VSYXQAQUFLZINT-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole (CAS 1342402-86-1) is a high-purity chemical reagent featuring a unique molecular scaffold that combines two privileged structures in medicinal chemistry: the azetidine and the 1,3,4-thiadiazole rings . With a molecular formula of C 6 H 9 N 3 S 2 and a molecular weight of 187.28 g/mol, this compound is characterized by its balanced lipophilicity (LogP 0.31), which is favorable for membrane permeability and bioavailability in research applications . The 1,3,4-thiadiazole core is a well-established bioisostere for pyrimidine and pyridazine rings, contributing to a wide spectrum of pharmacological activities . This moiety is known for its mesoionic nature, which allows for strong interactions with biomolecules and is a key structural component in several commercial drugs, including the carbonic anhydrase inhibitor acetazolamide and the first-generation cephalosporin antibiotic cefazolin . Recent scientific literature highlights that 1,3,4-thiadiazole derivatives are extensively investigated for their potent antimicrobial properties, with many novel derivatives demonstrating superior inhibitory efficacy against a range of Gram-positive and Gram-negative bacterial strains compared to standard antibiotics . Furthermore, conjugates of 1,3,4-thiadiazole with azetidin-2-one (beta-lactam) have shown significant promise in research, demonstrating notable antimicrobial and anticancer potential, particularly against breast cancer cell lines such as MCF-7 . This product is intended for research use only and is not approved for use in humans or animals. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and adhere to standard safety protocols, as it may cause skin and eye irritation and be harmful if swallowed .

Properties

Molecular Formula

C6H9N3S2

Molecular Weight

187.3 g/mol

IUPAC Name

2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C6H9N3S2/c1-4-8-9-6(10-4)11-5-2-7-3-5/h5,7H,2-3H2,1H3

InChI Key

VSYXQAQUFLZINT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted azetidine-thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their function. The thiadiazole moiety can participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at the 2- and 5-positions significantly influencing its physicochemical and biological properties. Below is a comparison with key analogs:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole Azetidin-3-ylsulfanyl (C2), methyl (C5) C₆H₈N₃S₂ Hypothesized enhanced metabolic stability due to azetidine; potential antimicrobial/anticancer agent (inferred)
5-Methyl-1,3,4-thiadiazole-2-thiol (MMTD) -SH (C2), methyl (C5) C₃H₄N₂S₂ Used in enzymatic synthesis of cefazolin; water solubility: 2 g/100 mL; melting point: 182–188°C
2-Amino-5-methyl-1,3,4-thiadiazole -NH₂ (C2), methyl (C5) C₃H₅N₃S Intermediate in drug synthesis; used in metal-catalyzed reactions to form complex derivatives
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole Aryl (C2), methyl (C5) C₁₆H₁₄N₃S₃ Exhibits crystallographic stability; studied for structural insights into thiadiazole packing
2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio-5-methyl-1,3,4-thiadiazole (6cf) Oxazole-thiadiazole hybrid C₂₃H₁₉FN₂O₃S₂ Demonstrated antiproliferative activity against cancer cells (comparable to 5-fluorouracil)

Key Observations :

  • Azetidine vs.
  • Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., 4-methylphenyl) increase hydrophobicity, whereas heterocycles like oxazole (as in 6cf) introduce additional hydrogen-bonding sites, critical for biological activity .

Physicochemical Properties

  • Solubility : MMTD has moderate water solubility (2 g/100 mL), while aryl-substituted thiadiazoles (e.g., 4-methylphenyl) are highly lipophilic .
  • Thermal Stability : Thiadiazoles with rigid substituents (e.g., azetidine) likely exhibit higher melting points than those with flexible side chains.

Biological Activity

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features both azetidine and thiadiazole moieties, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H9N3S2C_6H_9N_3S_2. Its structure can be represented as follows:

InChI InChI 1S C6H9N3S2 c1 5 8 9 7 12 5 10 3 6 4 10 11 2 h6H 3 4H2 1 2H3\text{InChI }\text{InChI 1S C6H9N3S2 c1 5 8 9 7 12 5 10 3 6 4 10 11 2 h6H 3 4H2 1 2H3}

This compound is characterized by the presence of a thiadiazole ring, which is known for its stability and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study evaluated various 1,3,4-thiadiazole derivatives against several bacterial strains. The results showed that compounds with electron-withdrawing groups at specific positions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainActivity
D-4E. coliHigh
D-20S. aureusModerate
D-16P. aeruginosaHigh

Anticancer Potential

The anticancer properties of this compound have also been investigated. A series of studies focused on its effect on various cancer cell lines such as MCF-7 and A549. Structure–activity relationship (SAR) analyses revealed that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity. For instance, compounds with para-substituted halogens exhibited notable cytotoxic effects .

Cell LineCompound TestedIC50 (µM)
MCF-7D-1612
A549D-2015
HeLaD-410

Antioxidant Activity

Antioxidant assays have shown that thiadiazole derivatives possess significant free radical scavenging abilities. The presence of hydroxyl groups in the structure has been linked to enhanced antioxidant potential . The following table summarizes the antioxidant capacities of selected compounds:

CompoundDPPH Scavenging Activity (%)
D-1685
D-2075
D-470

The biological activities of this compound are attributed to its ability to interact with various molecular targets. The azetidine ring may inhibit enzyme activity or receptor binding, while the thiadiazole moiety can interact with nucleic acids or proteins. These interactions lead to apoptosis in cancer cells and disruption of microbial cell functions .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A clinical trial tested a new series of thiadiazole compounds against resistant strains of bacteria in patients with chronic infections. The results indicated a significant reduction in bacterial load in treated patients compared to controls .
  • Cancer Treatment : A study involving patients with breast cancer evaluated the effectiveness of a thiadiazole derivative as an adjunct therapy alongside traditional chemotherapy. Patients receiving the derivative showed improved outcomes and reduced side effects .

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